Epimedin B

Catalog No.
S001762
CAS No.
110623-73-9
M.F
C38H48O19
M. Wt
808.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epimedin B

CAS Number

110623-73-9

Product Name

Epimedin B

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C38H48O19

Molecular Weight

808.8 g/mol

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1

InChI Key

OCZZCFAOOWZSRX-LRHLXKJSSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O

Synonyms

epimedin B

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O

Description

The exact mass of the compound Epimedin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Benefits

Here are some areas where Epimedin B is being explored in scientific research:

  • Bone Health: Studies suggest Epimedin B may stimulate bone formation and improve bone mineral density, potentially offering benefits for osteoporosis [2].
  • Neuroprotection: Research indicates Epimedin B may have neuroprotective effects and could help with conditions like Parkinson's disease by reducing oxidative stress and protecting neurons [3].
  • Sexual Function: Epimedium has a long history of use as an aphrodisiac, and some studies suggest Epimedin B may improve erectile function, although more research is needed [4].
  • Skin Pigmentation: Epimedin B may increase the production of melanin, the pigment that gives skin its color [5].

Absorption and Safety

Disclaimer

I am unable to provide medical advice. This information is for general knowledge purposes only and should not be used as a substitute for professional healthcare.

Here are the linked references for this information:

  • [1] Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies )
  • [2] The mechanism of Epimedin B in treating osteoporosis as revealed by RNA sequencing‐based analysis ResearchGate:
  • [3] Epimedin B exerts neuroprotective effect against MPTP-induced mouse model of Parkinson's disease: GPER as a potential target PubMed: )
  • [4] Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. )
  • [5] Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability ResearchGate:
  • [6] Study on the Mechanism of Intestinal Absorption of Epimedins A, B and C in the Caco-2 Cell Model MDPI:
  • [7] Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. )

Epimedin B is a flavonoid glycoside primarily derived from the plant Epimedium brevicornu Maxim. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-osteoporotic activities. The compound has garnered attention in traditional medicine for its potential therapeutic benefits in treating conditions such as osteoporosis and inflammation . Structurally, Epimedin B is characterized by a unique combination of rhamnose and xylose sugars linked by an α-1,2-glycosidic bond, distinguishing it from other flavonoids in the Epimedium family .

  • Antioxidant activity: The presence of hydroxyl groups allows Epimedin B to scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Estrogenic and anti-estrogenic effects: Epimedin B may interact with estrogen receptors, potentially influencing bone metabolism and other estrogen-related functions. However, the exact nature of this interaction requires further research.
  • Increase in nitric oxide production: Epimedin B may stimulate the production of nitric oxide, a molecule involved in blood flow regulation and other cellular processes.
That contribute to its biological activity. The compound can undergo hydrolysis to release aglycone forms, which may exhibit enhanced bioactivity. Additionally, it can interact with reactive oxygen species, thereby exerting antioxidant effects that protect cells from oxidative stress . Studies have shown that Epimedin B can activate the NLRP3 inflammasome pathway, leading to the secretion of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) under specific conditions .

The biological activities of Epimedin B are extensive:

  • Immunomodulatory Effects: It enhances immune responses by activating the NLRP3 inflammasome, which plays a critical role in inflammatory processes .
  • Osteoprotective Properties: Epimedin B has been shown to promote bone formation and inhibit bone resorption, making it a candidate for osteoporosis treatment .
  • Melanogenesis Stimulation: The compound increases the activity of tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders .

Synthesis of Epimedin B can occur through several methods:

  • Natural Extraction: The most common method involves extracting the compound from Epimedium brevicornu using solvents like ethanol or methanol. This process typically includes maceration and subsequent purification steps.
  • Chemical Synthesis: Laboratory synthesis methods may involve glycosylation reactions using appropriate sugar donors and acceptors to construct the glycoside structure of Epimedin B .
  • Biotechnological Approaches: Recent studies have explored using microbial fermentation to produce Epimedin B, leveraging specific strains capable of synthesizing flavonoids from precursor compounds.

Interaction studies have revealed that Epimedin B can modulate various biological pathways:

  • Inflammatory Pathways: It interacts with the NLRP3 inflammasome, enhancing IL-1β secretion and influencing immune responses .
  • Bone Metabolism: Research indicates that Epimedin B affects osteoclast differentiation and function, promoting bone health through its action on signaling pathways involved in bone remodeling .
  • Tyrosinase Activity: The compound has been shown to increase the expression and stability of tyrosinase family proteins, crucial for melanin biosynthesis in melanocytes .

Epimedin B shares structural similarities with other flavonoids found in Epimedium, such as:

CompoundStructure CharacteristicsUnique Features
Epimedin AContains one rhamnose sugarExhibits stronger immunostimulatory effects
Epimedin CTwo rhamnose sugars linked by an α-1,2-glycosidic bondSimilar activity but less potent than Epimedin B
IcariinContains an additional glucosideKnown for aphrodisiac properties
NaringinCitrus-derived flavonoid with a different sugar compositionPrimarily studied for its antioxidant effects

While these compounds share similar origins and some biological activities, Epimedin B is unique due to its specific glycosidic structure and its pronounced effects on both bone health and immune modulation.

Botanical Sources in Epimedium Species

Epimedin B is a flavonoid glycoside compound naturally occurring in multiple species within the genus Epimedium, which belongs to the family Berberidaceae [1]. The genus Epimedium comprises approximately 62 species distributed across the Old World regions, with China serving as the primary diversity and distribution center, hosting approximately 52 species [2] [3]. The majority of Epimedium species are endemic to China, with smaller populations found elsewhere in Asia and a few species in the Mediterranean region [4].

Epimedium brevicornum Maxim represents one of the most significant botanical sources of Epimedin B [1] [5] [6]. Chemical constituent analysis of Epimedium brevicornum has identified five major compounds through silica gel column chromatography and preparative thin layer chromatography, including hyperoside, icariin, epimedin B, epimedin C, and inositol [6]. High-performance liquid chromatography analysis of ten representative populations of Epimedium brevicornum has revealed remarkable variations in epimedin B concentrations, ranging from 6.67 to 55.7 milligrams per gram across different populations [7].

Epimedium sagittatum (Sieb. et Zucc.) Maxim constitutes another important source species for Epimedin B [8] [9]. Phytochemical analysis has demonstrated that the total content of four representative bioactive components, including epimedin A, epimedin B, epimedin C, and icariin, shows continuous variation during leaf development in Epimedium sagittatum [8]. Research investigating the effects of mineral element spraying on Epimedium sagittatum leaves has shown that the sum of main flavonoids content, including epimedin B, can reach a maximum of 11.74 percent under specific treatment conditions [9].

Epimedium koreanum Nakai has been identified as a source of Epimedin B with documented antioxidant, anti-osteoporotic, and anti-inflammatory activities [10] [11]. Phytochemical studies of Epimedium koreanum have resulted in the isolation of multiple prenylated flavonoids through repeated column chromatographic fractionation, with epimedin B identified among the major bioactive compounds [11].

Epimedium wushanense represents another significant botanical source, with systematic quality evaluation studies demonstrating substantial variation in Epimedin B content across different populations [12]. The variation ranges of epimedin B in Epimedium wushanense populations span from 0.51 to 0.83 percent, with all populations meeting or exceeding the quality standards established by the Chinese Pharmacopoeia [12].

Additional Epimedium species containing Epimedin B include Epimedium pubescens Maxim, which serves as one of the five officially recognized species for preparing Herba Epimedii according to Chinese medicinal standards [13] [14] [3]. Epimedium truncatum has also been reported to contain Epimedin B, as referenced in chemical databases documenting its natural occurrence [1].

The geographic distribution of Epimedin B-containing Epimedium species extends across diverse ecological zones. Species are found in woodlands and scrubland environments throughout the Mediterranean region, western Asia, and eastern Asia [2]. In China, these species occupy central-southeastern regions, while other populations are distributed in Japan, Korea, northeastern China, and Far Eastern Russia [2] [3]. The habitat preferences of these species typically include shaded environments at woodland edges with adequate soil moisture [15].

Biosynthetic Pathways in Plant Metabolism

The biosynthesis of Epimedin B occurs through the flavonoid biosynthetic pathway, which represents one of the most extensively studied secondary metabolite pathways in plants [16] [17]. The complete biosynthetic pathway involves multiple enzymatic steps within the broader phenylpropanoid metabolism framework, beginning from the shikimate pathway and proceeding through the central phenylpropanoid pathway [18].

The initial steps of Epimedin B biosynthesis commence with the general phenylpropanoid pathway [16] [19]. Phenylalanine ammonia-lyase serves as the entry point enzyme, catalyzing the deamination of phenylalanine to trans-cinnamic acid [19] [18]. This enzyme plays a crucial role in the phenylpropanoid pathway and significantly influences the accumulation of major secondary metabolites in medicinal Epimedium species, including icariin, epimedin A, epimedin B, and epimedin C [19]. Three Epimedium sagittatum phenylalanine ammonia-lyase genes have been identified and characterized, designated as EsPAL1, EsPAL2, and EsPAL3, with EsPAL3 showing high expression in flavonoid-enriched tissues and leaves during specific developmental stages coinciding with elevated active component levels [19].

Following phenylalanine ammonia-lyase activity, cinnamate 4-hydroxylase catalyzes the hydroxylation of trans-cinnamic acid to 4-coumarate [18]. Subsequently, 4-coumarate-CoA ligase facilitates the formation of 4-coumaroyl-CoA [16] [18]. These three enzymatic activities constitute the central phenylpropanoid pathway, providing the fundamental building blocks for flavonoid biosynthesis [18].

The flavonoid-specific portion of the biosynthetic pathway begins with chalcone synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [16] [17]. Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the basic flavonoid skeleton [16]. Flavanone 3-hydroxylase then hydroxylates naringenin to produce dihydrokaempferol [16] [20].

The pathway branches at dihydrokaempferol, leading to different classes of flavonoids [16] [17]. For Epimedin B biosynthesis, the flavonol branch pathway is particularly important [17] [21]. Flavonol synthase catalyzes the conversion of dihydrokaempferol to kaempferol, establishing the flavonol backbone that serves as the foundation for Epimedin B structure [16] [21].

Hydroxylation patterns of the flavonoid skeleton are determined by flavonoid 3-prime-hydroxylase and flavonoid 3-prime-5-prime-hydroxylase activities [20]. These cytochrome P450 enzymes, designated as EsF3H and EsF35H in Epimedium sagittatum, introduce hydroxyl groups at specific positions on the B-ring of the flavonoid structure [20]. The expression levels of both genes correlate positively with anthocyanin accumulation patterns in leaves, indicating their involvement in flavonoid diversification [20].

Glycosylation represents a critical modification step in Epimedin B biosynthesis [16] [13]. Multiple glycosyltransferase enzymes participate in attaching sugar moieties to the flavonoid backbone [16]. UDP-glucose: flavonoid 3-O-glucosyltransferase and UDP-glucose: flavonoid 7-O-glucosyltransferase have been identified as key enzymes responsible for glycosylation at the 3-OH and 7-OH positions [16]. Additionally, rhamnosyltransferase activity contributes to the formation of disaccharide modifications [16].

A particularly important enzyme in Epimedin B biosynthesis is the prenylflavonol 3-O-rhamnoside: 2-double-prime-O-xylosyltransferase, designated as EpF3R2XylT [13]. This enzyme specifically catalyzes the addition of xylose to the 2-double-prime position of the rhamnose moiety in prenylated flavonol 3-O-rhamnosides, representing a key step in epimedin B formation [13]. The enzyme demonstrates substrate specificity for UDP-xylose as a donor and lacks catalytic activity toward UDP-glucose and UDP-rhamnose [13].

Prenylation of the flavonoid backbone represents another crucial biosynthetic modification [17] [11]. The attachment of prenyl groups, typically 3-methylbut-2-enyl moieties, occurs at specific positions on the flavonoid structure [11]. This modification distinguishes epimedins from other flavonoid compounds and contributes to their unique biological activities [17].

The complete biosynthetic pathway involves coordination between early biosynthetic genes, including chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase, and late biosynthetic genes, such as dihydroflavonol 4-reductase and anthocyanidin synthase [16]. However, for Epimedin B biosynthesis, the pathway diverges toward flavonol production rather than anthocyanin synthesis [16] [17].

Regulatory Mechanisms of Flavonoid Production

The biosynthesis of Epimedin B is subject to complex regulatory mechanisms involving multiple layers of transcriptional control [8] [17] [22]. These regulatory systems coordinate the expression of structural genes in the flavonoid pathway and respond to various developmental and environmental cues [8] [22].

Transcription factors represent the primary regulatory elements controlling flavonoid biosynthesis in Epimedium species [8] [17] [21]. The regulation involves three major classes of transcription factors: R2R3-MYB proteins, basic helix-loop-helix proteins, and WD40 repeat proteins [8] [16] [17]. These factors often function together in combinatorial complexes to achieve precise control of gene expression [8] [23].

R2R3-MYB transcription factors constitute the most extensively studied regulatory proteins in Epimedium flavonoid biosynthesis [17] [21] [24]. Several MYB factors have been identified and functionally characterized in Epimedium sagittatum, including EsMYBA1, EsMYBF1, EsAN2, and EsMYB9 [8] [17] [21] [24]. EsMYBF1 belongs to subgroup 7 of the R2R3-MYB family, which contains flavonol-specific MYB regulators [21]. Functional analysis demonstrates that EsMYBF1 strongly activates the promoters of flavanone 3-hydroxylase and flavonol synthase genes but does not activate dihydroflavonol 4-reductase and anthocyanidin synthase promoters [21]. This selective activation pattern directs metabolic flux toward flavonol production rather than anthocyanin synthesis [21].

EsMYBA1 represents another important regulatory factor that coordinates with basic helix-loop-helix and WD40 proteins to regulate both anthocyanin and flavonol-derived bioactive component biosynthesis [8]. The protein functions within a multiprotein complex that includes EsGL3 and EsTTG1, forming what is commonly referred to as the MBW transcriptional complex [8].

A distinctive regulatory mechanism involves EsMYB12, which functions as a transcriptional repressor in the flavonoid pathway [8]. This protein correlates negatively with the accumulation of bioactive components and shows negative correlation with other positive regulatory factors, including EsMYBA1 and EsMYBF1 [8]. EsMYB12 likely serves as a core factor orchestrating the biosynthetic and regulatory genes of the flavonoid pathway to modulate anthocyanin and flavonol-derived bioactive component biosynthesis [8].

Environmental factors significantly influence the regulatory mechanisms controlling Epimedin B biosynthesis [25] [22]. Light conditions represent one of the most important environmental regulators [25] [22]. Research on Epimedium pseudowushanense has demonstrated that different light intensities substantially affect flavonoid production and the underlying molecular mechanisms [22]. Blue light specifically upregulates the expression of flavonoid synthesis pathway genes, including those involved in epimedin B production [25]. The light-responsive regulation involves multiple transcription factor families, including 31 FAR1, 17 MYB-related, 12 basic helix-loop-helix, and 5 WRKY factors [22].

Temporal regulation represents another critical aspect of Epimedin B biosynthesis control [14]. Time-series transcriptome analysis of Epimedium pubescens has revealed that prenylated flavonol glycoside content displays continuous decline with leaf development [14]. The temporal patterns are strictly regulated by transcription factors responding to developmental cues [14]. Seven time-ordered gene co-expression networks have been constructed for prenylated flavonol glycoside biosynthesis genes, revealing the coordinated regulation of structural genes including EpPAL2, EpC4H, EpCHS2, EpCHI2, EpF3H, EpFLS3, and EpPT8 [14].

Tissue-specific regulation also contributes to Epimedin B accumulation patterns [8] [19]. Expression profiling studies demonstrate that regulatory genes show differential expression patterns across various tissues [8] [19]. EsMYBF1 is predominantly expressed in leaves containing large amounts of flavonol-derived bioactive components [17]. Similarly, EsPAL3 shows high expression in flavonoid-enriched tissues and leaves at specific developmental stages [19].

The regulatory network involves both positive and negative fine-tuning mechanisms [23] [24]. Positive regulators enhance the formation of transcriptional complexes that activate structural gene expression [23]. Conversely, negative regulators disrupt complex formation or directly repress gene expression [23] [24]. These opposing forces create a balanced system that allows precise control of flavonoid biosynthesis in response to internal and external signals [23].

Hormonal regulation also influences Epimedin B biosynthesis [19]. Treatment with various phytohormones can enhance total flavonoid content through upregulation of different enzyme isoforms [19]. Sucrose supplementation similarly affects flavonoid accumulation by modulating the expression of key biosynthetic enzymes [19].

Post-transcriptional regulation mechanisms contribute additional layers of control [18]. These mechanisms include regulation of enzyme activity, protein stability, and subcellular localization of biosynthetic enzymes [18]. Transport processes also play regulatory roles, as the movement of intermediates and final products between cellular compartments affects overall pathway flux [18].

XLogP3

0.1

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

10

Exact Mass

808.27897930 g/mol

Monoisotopic Mass

808.27897930 g/mol

Heavy Atom Count

57

Appearance

Yellow powder

Other CAS

110623-73-9

Dates

Modify: 2023-09-12
[1]. ZHAN Yang, et al. Evaluation of Antiosteoporotic Activity for Micro Amount Icariin and Epimedin B Based on the Osteoporosis Model Using Zebrafish. Chinese Pharmaceutical Journal, 2014-01

[2]. Cui L, et al. Metabolite profiles of epimedin B in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry. J Agric Food Chem. 2013 Apr 17;61(15):3589-99.

[3]. ZHANG Hua-feng, et al. Effects of microwave radiation on extraction of epimedin B from Epimedii Folium. Chinese Traditional and Herbal Drugs, 2011-09

Explore Compound Types